3-Chloro-5-fluoro-4'-methyl-1,1'-biphenyl
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Overview
Description
3-Chloro-5-fluoro-4’-methyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. The presence of chlorine, fluorine, and methyl groups on the biphenyl structure imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluoro-4’-methyl-1,1’-biphenyl can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a halogenated biphenyl derivative with a boronic acid or ester in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and is highly efficient.
Friedel-Crafts Alkylation: This method involves the alkylation of a halogenated biphenyl derivative using an alkyl halide in the presence of a Lewis acid catalyst. This reaction is useful for introducing alkyl groups onto the biphenyl structure.
Industrial Production Methods
Industrial production of 3-Chloro-5-fluoro-4’-methyl-1,1’-biphenyl often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability . The use of continuous flow reactors and advanced catalytic systems further enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-fluoro-4’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of electron-withdrawing groups (chlorine and fluorine) on the biphenyl structure makes it susceptible to electrophilic substitution reactions.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., bromine, iodine) and nitrating agents (e.g., nitric acid).
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Electrophilic Substitution: Products include halogenated and nitrated biphenyl derivatives.
Nucleophilic Substitution: Products include amine, thiol, and alkoxide-substituted biphenyl derivatives.
Oxidation and Reduction: Products include various oxidized and reduced biphenyl derivatives.
Scientific Research Applications
3-Chloro-5-fluoro-4’-methyl-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluoro-4’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its reactivity and binding affinity to various biological targets . The compound can modulate enzyme activity, disrupt cellular processes, and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-fluoro-4’-methylbiphenyl: Similar structure but lacks the methyl group on the biphenyl ring.
3,5-Dichloro-4’-fluoro-1,1’-biphenyl: Contains an additional chlorine atom, which alters its chemical properties.
3-Chloro-4’-methyl-1,1’-biphenyl: Lacks the fluorine atom, resulting in different reactivity and applications.
Uniqueness
3-Chloro-5-fluoro-4’-methyl-1,1’-biphenyl is unique due to the specific combination of chlorine, fluorine, and methyl groups on the biphenyl structure. This combination imparts distinct chemical properties, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C13H10ClF |
---|---|
Molecular Weight |
220.67 g/mol |
IUPAC Name |
1-chloro-3-fluoro-5-(4-methylphenyl)benzene |
InChI |
InChI=1S/C13H10ClF/c1-9-2-4-10(5-3-9)11-6-12(14)8-13(15)7-11/h2-8H,1H3 |
InChI Key |
UQDPFFGOKLTEOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)F |
Origin of Product |
United States |
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